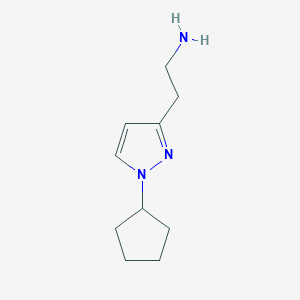

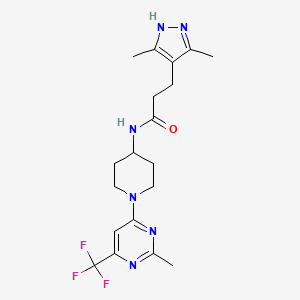

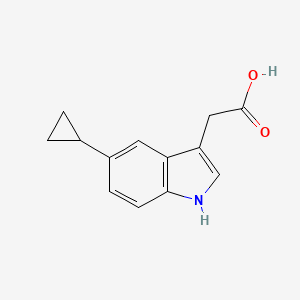

2-(5-Cyclopropyl-1H-indol-3-yl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves various cyclization reactions. For instance, a CuX(2)-mediated cyclization reaction of cyclopropylideneacetic acids and esters leads to the formation of 4-halomethyl-2(5H)-furanones and 4-halo-5,6-dihydro-2H-pyran-2-ones, with the selectivity of the reaction being temperature-dependent . Additionally, acetic acid-mediated regioselective [3 + 3] cycloaddition is used to synthesize tetrahydrothiopyranols from substituted cyclopropane-1,1-dicarbonitriles . These methods highlight the potential pathways that could be adapted for the synthesis of 2-(5-Cyclopropyl-1H-indol-3-yl)acetic acid.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(5-Cyclopropyl-1H-indol-3-yl)acetic acid has been studied using spectroscopic and X-ray diffraction techniques. For example, the structure of 4-Amino-3-cyclopropyl-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl-acetic acid ethyl ester was determined, revealing strong intermolecular hydrogen bonds that contribute to the stability of the compound . These techniques could be applied to analyze the molecular structure of 2-(5-Cyclopropyl-1H-indol-3-yl)acetic acid.

Chemical Reactions Analysis

The chemical reactions involving acetic acid derivatives are diverse. The acetic acid-catalyzed (3 + 2) cyclization of 2-aroyl-3-aryl-1,1-dicyanocyclopropanes with arylhydrazines produces 4-dicyanomethyl-1,3,5-triaryl-4,5-dihydropyrazoles . This indicates that acetic acid can act as a catalyst in cyclization reactions, which may be relevant for the chemical reactions of 2-(5-Cyclopropyl-1H-indol-3-yl)acetic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetic acid derivatives can be inferred from their synthesis and molecular structure. The presence of cyclopropyl groups and the potential for hydrogen bonding can affect the solubility, melting point, and reactivity of these compounds. The papers do not provide specific data on the physical and chemical properties of 2-(5-Cyclopropyl-1H-indol-3-yl)acetic acid, but the methodologies and analyses presented could be used to investigate these properties .

科学的研究の応用

Bacterial Catabolism of Indole Derivatives

Research into indole-3-acetic acid (IAA), a molecule chemically related to 2-(5-Cyclopropyl-1H-indol-3-yl)acetic acid, has unveiled significant insights into bacterial catabolism mechanisms. These studies reveal that certain bacteria possess gene clusters (iac and iaa) enabling them to degrade IAA, potentially for energy, carbon, and nitrogen sources or to interfere with IAA-dependent processes in other organisms, including plants and humans. This research opens avenues for biotechnological applications, including the use of IAA-degrading bacteria for treating pathologies related to IAA excess in both plants and humans (Laird, Flores, & Leveau, 2020).

Auxin and Plant Growth

Auxin, specifically indole-3-acetic acid (IAA), significantly influences plant growth and development. Studies on Ulothrix, a type of algae, demonstrated the profound effects of indole-acetic acid on plant organisms, suggesting a potential application in agriculture for optimizing growth conditions and enhancing crop productivity (Conrad, Saltman, & Eppley, 1959).

Synthesis and Drug Development

A review of indole synthesis methods highlights the diversity and versatility of indole derivatives in drug development. Indoles, including compounds similar to 2-(5-Cyclopropyl-1H-indol-3-yl)acetic acid, are crucial in synthesizing a wide range of pharmacologically active molecules, indicating their significance in medicinal chemistry (Taber & Tirunahari, 2011).

Environmental and Agricultural Applications

Levulinic acid, derived from biomass and related to the structural family of 2-(5-Cyclopropyl-1H-indol-3-yl)acetic acid, showcases potential in drug synthesis, offering a sustainable alternative for producing pharmaceuticals. Its versatility in forming drug molecules, reducing synthesis costs, and environmental friendliness marks it as a promising candidate for future pharmaceutical development (Zhang et al., 2021).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

将来の方向性

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are found in many important synthetic drug molecules, which gives a valuable idea for treatment and can be helpful in developing new useful derivatives .

作用機序

Target of Action

It is known that indole derivatives, which include 2-(5-cyclopropyl-1h-indol-3-yl)acetic acid, bind with high affinity to multiple receptors . This suggests that 2-(5-Cyclopropyl-1H-indol-3-yl)acetic acid may interact with various biological targets.

Mode of Action

Indole derivatives are known to interact with their targets and induce various biological responses . Therefore, it can be inferred that 2-(5-Cyclopropyl-1H-indol-3-yl)acetic acid may interact with its targets in a similar manner.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that 2-(5-Cyclopropyl-1H-indol-3-yl)acetic acid may have diverse molecular and cellular effects.

特性

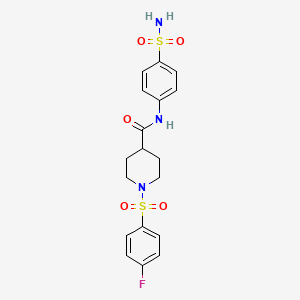

IUPAC Name |

2-(5-cyclopropyl-1H-indol-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c15-13(16)6-10-7-14-12-4-3-9(5-11(10)12)8-1-2-8/h3-5,7-8,14H,1-2,6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPPINIMQMFSTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC3=C(C=C2)NC=C3CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Cyclopropyl-1H-indol-3-yl)acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B2565802.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2565806.png)

![3-[(3-Pyridylamino)methylene]benzo[b]pyran-2,4-dione](/img/structure/B2565809.png)

![3-(ethylsulfonyl)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2565810.png)

![[2-(2-Methylpropylamino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2565812.png)

![4-Methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid](/img/structure/B2565814.png)